methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
“Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are five-membered rings containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of benzothiazoles typically includes a planar thiazole ring attached to a benzene ring . The thiazole ring contains a nitrogen atom and a sulfur atom. The exact structure of “Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” would require more specific information or computational analysis.Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” can undergo would depend on the specific functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Benzothiazoles are generally stable and have low reactivity due to the aromaticity of the thiazole ring . They are often solid at room temperature.Scientific Research Applications
Synthesis and Drug Discovery Building Blocks
Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate and its derivatives serve as essential components in the synthesis of novel compounds with potential applications in drug discovery. An elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing their utility as new building blocks, demonstrates the compound's significance. These derivatives offer the possibility to explore the chemical space around the molecule, making them valuable ligands for various targets (Durcik et al., 2020).
Photochemical Studies
Investigations into the photooxidation of benzothiazole derivatives highlight the compound's reactivity under specific conditions. Such studies provide insights into the photochemical behavior of these molecules, contributing to a deeper understanding of their potential uses in scientific research (Mahran, Sidky, & Wamhoff, 1983).
Molecular Conformation Studies
Research on the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, including derivatives similar to the compound of interest, sheds light on the influence of steric strains and substituent effects on molecular structure. This knowledge is crucial for the design of molecules with desired properties and behaviors (Gliński, Wilczkowska, Madura, & Zachara, 2008).
Heterocyclic Chemistry Applications
The compound and its related derivatives play a significant role in the synthesis of fused-ring heterocycles, a class of compounds with wide-ranging applications in medicinal chemistry and drug development. These synthetic pathways highlight the compound's versatility and potential for generating novel therapeutic agents (Silva, Henry, & Pittman, 2012).
Corrosion Inhibition Studies
In the field of materials science, benzothiazole derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. These studies not only highlight the chemical versatility of these compounds but also their potential application in protecting metals against corrosion, thus extending their utility beyond biomedical applications (Hu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial activity . They have been found to selectively inhibit Mycobacterium tuberculosis (Mtb) over a panel of non-tuberculous mycobacteria (NTM) .
Mode of Action
Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein–ligand complex against the selected target pantothenate synthetase of mtb .
Biochemical Pathways
Thiazoles, a class of compounds to which this compound belongs, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra .
Action Environment
The stability of similar compounds and their protein–ligand complexes has been studied .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that their effects can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate at different dosages in animal models have not been reported. Studies on other thiazole derivatives have shown that their effects can vary with dosage, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Disclaimer: The information provided in this article is based on general knowledge about thiazole derivatives and does not specifically pertain to Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate. The specific properties and effects of this compound may vary and are subject to further scientific research .
Properties
IUPAC Name |
methyl 2-[(2,4-dimethylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-4-6-13(11(2)8-10)16(21)20-18-19-14-7-5-12(17(22)23-3)9-15(14)24-18/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVEWYLBGTMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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